molecular formula C25H21N5O3 B10913725 N-[4-(5-Isoxazolyl)phenyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1011400-02-4

N-[4-(5-Isoxazolyl)phenyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10913725
CAS No.: 1011400-02-4
M. Wt: 439.5 g/mol
InChI Key: JDTCXCUHAFTWFX-UHFFFAOYSA-N
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Description

N~4~-[4-(5-ISOXAZOLYL)PHENYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities and potential therapeutic applications. The presence of isoxazole and methoxyphenyl groups further enhances its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-(5-ISOXAZOLYL)PHENYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This reaction forms the pyrazolo[3,4-b]pyridine core, which is then further functionalized to introduce the isoxazole and methoxyphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~4~-[4-(5-ISOXAZOLYL)PHENYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~4~-[4-(5-ISOXAZOLYL)PHENYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-[4-(5-ISOXAZOLYL)PHENYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[4-(5-ISOXAZOLYL)PHENYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[4-(5-Isoxazolyl)phenyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused bicyclic structure that contributes to its biological activity. The presence of isoxazole and methoxyphenyl groups enhances its pharmacological properties.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Phosphodiesterase Inhibition : It has been reported to inhibit phosphodiesterases (PDEs), which play a crucial role in regulating cellular signaling pathways related to inflammation and allergic responses. This inhibition can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Anti-inflammatory Activity : The compound demonstrates anti-inflammatory properties, potentially through the modulation of cytokine release and inhibition of inflammatory mediators .
  • Antioxidant Effects : Studies suggest that it may possess antioxidant capabilities, reducing oxidative stress in various cellular models .

Biological Activity Studies

A variety of studies have assessed the biological activity of this compound:

In Vitro Studies

  • Cell Viability Assays : The compound has shown promising results in cell viability assays against cancer cell lines, indicating potential anticancer activity. For instance, it inhibited the proliferation of specific tumor cells at micromolar concentrations .
  • Enzymatic Assays : Inhibition assays against various enzymes have demonstrated that this compound effectively inhibits PDE activity, supporting its role as a therapeutic agent for inflammatory diseases .

In Vivo Studies

  • Animal Models : Preclinical studies using animal models of asthma demonstrated that treatment with this compound significantly reduced airway hyperresponsiveness and inflammatory cell infiltration in lung tissues .
  • Pharmacokinetics : Pharmacokinetic studies indicate favorable absorption and distribution characteristics, suggesting that it may be effective when administered orally .

Case Studies

  • Asthma Model : A study conducted on a murine model of asthma highlighted the efficacy of this compound in reducing eosinophilic inflammation and mucus production in bronchoalveolar lavage fluid .
  • Cancer Research : Another study explored its effects on human cancer cell lines, revealing significant cytotoxicity and induction of apoptosis through caspase activation pathways .

Summary Table of Biological Activities

Biological ActivityObserved EffectReference
PDE InhibitionReduced inflammation in asthma models
Anticancer ActivityInduced apoptosis in cancer cell lines
Anti-inflammatory EffectsDecreased cytokine levels in vitro
Antioxidant ActivityReduced oxidative stress in cellular models

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis involves multi-step organic reactions, prioritizing regioselectivity and functional group compatibility. Key steps include:

  • Core formation : Construct the pyrazolo[3,4-b]pyridine core via cyclization of substituted pyrazole and pyridine precursors under acidic or basic conditions .
  • Isoxazole integration : Introduce the 5-isoxazolylphenyl group via Suzuki-Miyaura coupling or nucleophilic substitution, ensuring minimal steric hindrance .
  • Carboxamide linkage : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the 4-methoxyphenyl group .
    Critical parameters : Temperature control (<80°C for cyclization), anhydrous conditions for coupling, and purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm absence of regioisomers (e.g., pyrazole vs. isoxazole proton shifts) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula with <3 ppm mass accuracy .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .
  • HPLC-PDA : Assess purity (>95%) and detect trace byproducts .

Q. How can researchers address discrepancies in biological activity data across assay systems?

  • Assay standardization : Normalize protocols for cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
  • Orthogonal validation : Combine enzymatic assays (e.g., kinase inhibition) with cell viability (MTT) and apoptosis (Annexin V) assays to confirm target-specific effects .
  • Meta-analysis : Use computational tools (e.g., Prism) to statistically reconcile IC₅₀ variations, accounting for assay sensitivity and ligand solubility .

Q. What strategies optimize regioselectivity in cyclization steps?

  • Directed metalation : Employ directing groups (e.g., amides) to control pyrazole ring closure positions .
  • Lewis acid catalysis : Use ZnCl₂ or BF₃·OEt₂ to stabilize transition states and favor 1,3-dimethyl substitution over 1,5-isomers .
  • Solvent polarity tuning : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates and reduce side reactions .

Q. What in vitro assays evaluate the compound’s biological activity?

  • Kinase inhibition : Fluorescence polarization assays with recombinant kinases (e.g., EGFR, BRAF) to measure IC₅₀ .
  • Cytotoxicity : SRB or clonogenic assays in cancer cell lines (e.g., MCF-7, A549) .
  • Membrane permeability : Caco-2 monolayer assays to predict oral bioavailability .

Q. How can computational modeling enhance structure-activity relationship (SAR) studies?

  • Docking simulations : Use AutoDock Vina to predict binding modes with target proteins (e.g., ATP-binding pockets) .
  • QSAR models : Train regression models on substituent electronic parameters (Hammett σ) to optimize logP and pKa .
  • MD simulations : Analyze ligand-protein stability over 100-ns trajectories to prioritize derivatives with sustained hydrogen bonding .

Q. What methodologies resolve conflicting pharmacokinetic data?

  • Microsomal stability assays : Compare hepatic metabolism rates across species (human vs. rodent liver microsomes) to clarify half-life discrepancies .
  • Plasma protein binding (PPB) : Use equilibrium dialysis to quantify free fraction (% unbound) and adjust dosing regimens .
  • In vivo PK/PD modeling : Integrate compartmental models with bioanalytical data (LC-MS/MS) to correlate exposure and efficacy .

Q. Which functional groups influence reactivity and bioactivity?

  • Isoxazole ring : Enhances metabolic stability but may reduce solubility; modify with hydrophilic substituents (e.g., -OH) .
  • 4-Methoxyphenyl group : Contributes to π-π stacking in hydrophobic binding pockets; replacing methoxy with halogens (Cl, F) alters potency .
  • 1,3-Dimethyl pyrazole : Steric effects modulate kinase selectivity; demethylation increases off-target risks .

Q. How do structural modifications affect target binding affinity?

  • Position 6 (4-methoxyphenyl) : Substituent bulkiness (e.g., replacing methoxy with cyclopropyl) improves steric complementarity in kinase pockets .
  • Position 4 (carboxamide) : Introducing electron-withdrawing groups (NO₂) increases hydrogen-bond acceptor strength but may reduce cell permeability .
  • Isoxazole substitution : Replacing isoxazole with thiazole alters binding kinetics (kₒₙ/kₒff) due to sulfur’s polarizability .

Q. What experimental approaches validate mechanism of action in complex systems?

  • CRISPR/Cas9 knockouts : Confirm target dependency by comparing activity in wild-type vs. gene-edited cells .
  • Phosphoproteomics : Use SILAC labeling to map downstream signaling perturbations (e.g., MAPK pathway inhibition) .
  • In vivo xenografts : Assess tumor regression in PDX models with histopathological validation of target engagement .

Properties

CAS No.

1011400-02-4

Molecular Formula

C25H21N5O3

Molecular Weight

439.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-1,3-dimethyl-N-[4-(1,2-oxazol-5-yl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H21N5O3/c1-15-23-20(25(31)27-18-8-4-17(5-9-18)22-12-13-26-33-22)14-21(28-24(23)30(2)29-15)16-6-10-19(32-3)11-7-16/h4-14H,1-3H3,(H,27,31)

InChI Key

JDTCXCUHAFTWFX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)C5=CC=NO5)C

Origin of Product

United States

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